molecular formula C8H13ClO2 B3130736 Chloromethyl 2-cyclopentylacetate CAS No. 344326-08-5

Chloromethyl 2-cyclopentylacetate

Cat. No. B3130736
CAS RN: 344326-08-5
M. Wt: 176.64 g/mol
InChI Key: PGUCFXJKDKACMW-UHFFFAOYSA-N
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Description

Chloromethyl 2-cyclopentylacetate is a chemical compound that is used in various applications. It is available for purchase from several suppliers for use in pharmaceutical testing .


Synthesis Analysis

The synthesis of chloromethyl compounds, such as this compound, often involves chloromethylation, a process that has been well-documented in the literature . An efficient and convenient method for chloromethylation of some aromatic compounds involves the use of a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide . This process yields the corresponding chloromethyl derivatives in good to excellent yields .


Chemical Reactions Analysis

Chloromethylation reactions, such as those used to produce this compound, involve the reaction of aromatic compounds with a chloromethylating agent . The reaction is catalyzed by a Lewis acid, such as zinc iodide . The reaction conditions promote the formation of a chloromethyl cation, which then undergoes electrophilic substitution with the aromatic compound to yield the chloromethylated derivative .

Scientific Research Applications

Chemical Synthesis and Pharmacology

Chloromethyl 2-cyclopentylacetate is an intermediate in the synthesis of various pharmacologically active compounds. For instance, it's used in the preparation of esters of 2-dimethylaminoethanol with lipophilic carboxylic acids, which have potential as cerebral stimulants (Protiva et al., 1990).

Biodegradability Studies

In the context of environmental science, derivatives of this compound, such as chlorinated muconic acids, have been studied for their biodegradability. An enzyme isolated from Pseudomonas sp. B13, named muconate cycloisomerase II, was found to convert chloro-cis,cis-muconic acid into various compounds, highlighting the chemical's relevance in microbial degradation processes (Schmidt & Knackmuss, 1980).

Organic Chemistry and Material Science

In organic chemistry, this compound is utilized in the synthesis of complex molecules. For instance, it's involved in the metalation of 2-chloromethyl-2-oxazolines, leading to the creation of 1,2,3-tris(oxazolinyl)cyclopropanes and other functionalized compounds (Capriati et al., 2002).

Intermediate in Pesticide Production

properties

IUPAC Name

chloromethyl 2-cyclopentylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c9-6-11-8(10)5-7-3-1-2-4-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUCFXJKDKACMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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